![molecular formula C14H13ClOS B14001044 [2-(Benzenesulfinyl)-1-chloroethyl]benzene CAS No. 61735-45-3](/img/structure/B14001044.png)
[2-(Benzenesulfinyl)-1-chloroethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Benzenesulfinyl)-1-chloroethyl]benzene: is an organic compound that features a benzene ring substituted with a benzenesulfinyl group and a chloroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Benzenesulfinyl)-1-chloroethyl]benzene typically involves the reaction of benzenesulfinyl chloride with 1-chloro-2-phenylethane under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [2-(Benzenesulfinyl)-1-chloroethyl]benzene can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of the sulfinyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of thioethers.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride
Substitution: Hydroxide ions, amine, thiolate ions
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thioethers
Substitution: Hydroxyethyl, aminoethyl, thioethyl derivatives
Aplicaciones Científicas De Investigación
Chemistry: [2-(Benzenesulfinyl)-1-chloroethyl]benzene is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential as a biochemical probe. The sulfinyl group can interact with biological molecules, providing insights into enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s ability to undergo various chemical transformations makes it a valuable tool in medicinal chemistry. It can be used to synthesize potential drug candidates with improved pharmacological properties.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in polymer synthesis, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of [2-(Benzenesulfinyl)-1-chloroethyl]benzene involves its interaction with molecular targets through its sulfinyl and chloroethyl groups. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloroethyl group can undergo substitution reactions, leading to the formation of new chemical entities that can modulate biological pathways.
Comparación Con Compuestos Similares
[2-(Benzenesulfonyl)-1-chloroethyl]benzene: This compound features a sulfonyl group instead of a sulfinyl group, resulting in different chemical reactivity and biological activity.
[2-(Benzenesulfinyl)-1-bromoethyl]benzene: The presence of a bromoethyl group instead of a chloroethyl group alters the compound’s reactivity in substitution reactions.
[2-(Benzenesulfinyl)-1-hydroxyethyl]benzene:
Uniqueness: [2-(Benzenesulfinyl)-1-chloroethyl]benzene is unique due to the presence of both sulfinyl and chloroethyl groups, which confer distinct chemical reactivity and versatility. This combination allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Número CAS |
61735-45-3 |
|---|---|
Fórmula molecular |
C14H13ClOS |
Peso molecular |
264.8 g/mol |
Nombre IUPAC |
[2-(benzenesulfinyl)-1-chloroethyl]benzene |
InChI |
InChI=1S/C14H13ClOS/c15-14(12-7-3-1-4-8-12)11-17(16)13-9-5-2-6-10-13/h1-10,14H,11H2 |
Clave InChI |
NYTAKPGFKDTIFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CS(=O)C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


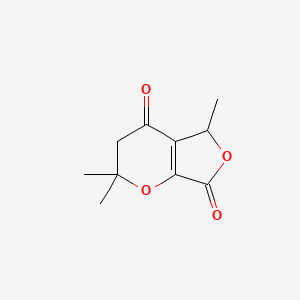
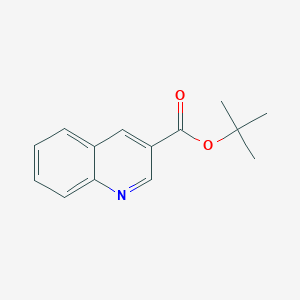

![6,9-Dibromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B14000973.png)

![Ethyl 4-{4-[(1e)-3-cyclohexyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B14000985.png)
![2-Chloro-4-(dibenzo[b,d]thiophen-4-yl)-6-phenyl-1,3,5-triazine](/img/structure/B14000992.png)

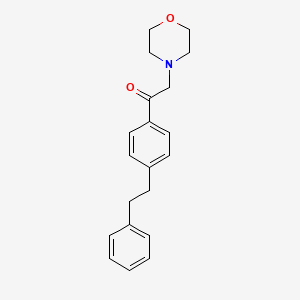
![1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile](/img/structure/B14001008.png)
![2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)methyl]benzoic acid](/img/structure/B14001011.png)
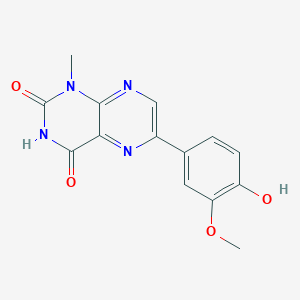
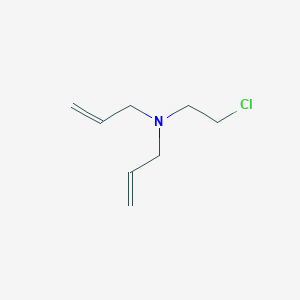
![1-Methoxy-4-[(4-methoxyphenoxy)methoxymethoxy]benzene](/img/structure/B14001036.png)
